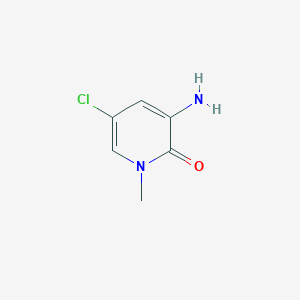
3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one serves as a versatile chemical scaffold in synthetic chemistry. It's involved in the synthesis of densely functionalized 4-amino-1,2-dihydropyridines through a regioselective one-pot synthesis, highlighting the efficiency of forming multiple new bonds and a ring in a single operation. These compounds are valuable due to their nitrile and amino groups, offering excellent precursors for further synthetic renovations (Koley et al., 2015). Moreover, their utility extends to the synthesis and functionalization of 2,3-dihydropyridin-4(1H)-ones and 3-aminocyclohex-2-enones, which are key intermediates in creating bioactive compounds and natural products like indolizidine and quinolizidine alkaloids (Seki & Georg, 2014).
Material Synthesis and Analysis
In material science, this compound derivatives are used in the synthesis of new molecular scaffolds. For instance, the creation of 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrates its potential in generating new dihydropyridine molecules, which are important in medicinal chemistry and organic synthesis due to their resemblance to NAD(P)H reducing agents (Borgarelli et al., 2022). Additionally, its derivatives are studied in electron spin resonance techniques to understand the stability and properties of induced free radicals at room temperature, providing insights into the molecular structures and their stability (Aydın et al., 2013).
Medicinal Applications and Biological Studies
This chemical also finds applications in the field of medicinal chemistry and biological studies. It is involved in the one-step, three-component synthesis of pyridines and 1,4-dihydropyridines, which are essential scaffolds in medicinal chemistry due to their utility in forming various anti-inflammatory agents (Evdokimov et al., 2006). Additionally, it serves as a precursor in synthesizing diverse compounds with significant antioxidant, hemolytic, and cytotoxicity properties, contributing to the discovery of new therapeutic agents (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Propiedades
IUPAC Name |
3-amino-5-chloro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAAYUPTIQIFCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


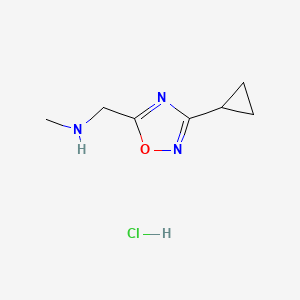
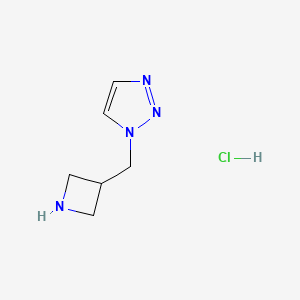
![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)
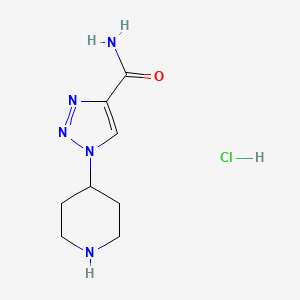

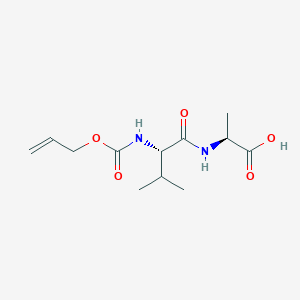
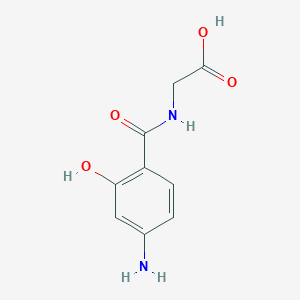
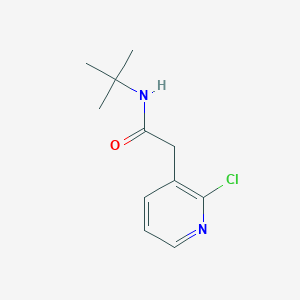
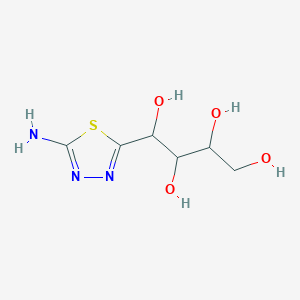
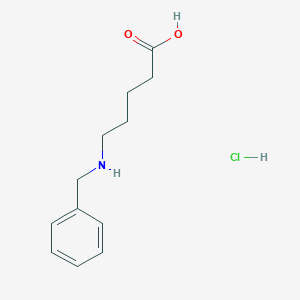
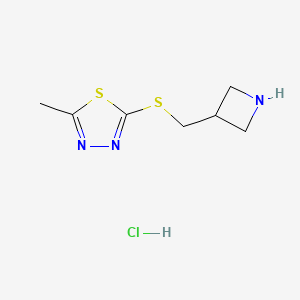
![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)
